Stereochemical Identity: (1R,2S,4R) Defined Enantiomer vs. Racemic DL-Bornyl Formate (CAS 7492-41-3)
CAS 74219-20-8 is the single, stereochemically defined (1R,2S,4R)-born-2-yl formate with three unequivocally assigned stereocenters, whereas CAS 7492-41-3 is the unspecified DL (racemic) mixture . The (1R,2S,4R) configuration corresponds to the formate ester of naturally occurring (–)-borneol, as opposed to the exo (1R,2R,4R) configuration of isobornyl formate [1]. For procurement purposes, CAS 74219-20-8 guarantees the endo relationship between the formate ester and the gem-dimethyl bridge, a structural feature that determines both chiral recognition in biological systems and chromatographic retention behavior.
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | 3 defined stereocenters: (1R,2S,4R); endo configuration; specific rotation data available from enantiopure borneol precursor |
| Comparator Or Baseline | Racemic DL-bornyl formate (CAS 7492-41-3): unspecified stereochemistry; isobornyl formate (CAS 1200-67-5): exo (1R,2R,4R) configuration |
| Quantified Difference | CAS 7492-41-3 has zero defined stereocenters (racemate); isobornyl formate has the formate group in the exo orientation relative to the bornane skeleton |
| Conditions | Structural assignment by IUPAC nomenclature (ACD/Name); verified by ChemSpider CSID:32700157 |
Why This Matters
Stereochemical identity directly impacts chiral recognition, biosynthetic pathway fidelity, olfactory receptor activation, and regulatory classification; the defined (1R,2S,4R) isomer is the required form for studies requiring enantiopure starting material or stereospecific biological interrogation.
- [1] PubChem CID:518472. Compound summary: bornyl formate. Includes isobornyl formate as stereoisomer (CID:23623868). View Source
